TCEP.HCl is a valuable tool in scientific research, particularly in the field of biochemistry. It functions as a reducing agent, specifically targeting disulfide bonds. These bonds play a crucial role in the structure and function of proteins. By selectively reducing disulfide bonds, TCEP.HCl allows researchers to:
Compared to other commonly used reducing agents like dithiothreitol (DTT) and beta-mercaptoethanol (β-ME), TCEP.HCl offers several advantages:
Tris(2-carboxyethyl)phosphine hydrochloride is a water-soluble reducing agent commonly used in biochemical and molecular biology applications. Its chemical formula is C₉H₁₅O₆P·HCl, with a molecular weight of approximately 286.65 g/mol. This compound is particularly effective in reducing disulfide bonds in proteins, converting cystine residues back to cysteine without the need for removal prior to subsequent thiol modifications .
In biological systems, TCEP.HCl acts as a reducing agent by transferring a hydrogen atom to the disulfide bond in proteins. This cleavage disrupts the cystine bridges, which can be crucial for protein folding, stability, and function []. The water solubility of TCEP.HCl allows it to work effectively within the cellular environment.
Tris(2-carboxyethyl)phosphine hydrochloride functions primarily as a reducing agent. It reduces disulfide bonds (R-S-S-R') in proteins to free thiol groups (R-SH), which is crucial for protein denaturation and analysis. The reaction can be represented as follows:
This property makes it particularly useful in preparing proteins for electrophoresis and other analytical techniques .
In biological systems, tris(2-carboxyethyl)phosphine hydrochloride is recognized for its ability to maintain the reduced state of thiols, which is essential for proper protein folding and function. Unlike other reducing agents such as dithiothreitol, it does not interfere with subsequent reactions involving thiol groups, making it a preferred choice in various biochemical assays . Additionally, its stability across a range of pH levels enhances its utility in biological experiments.
Tris(2-carboxyethyl)phosphine hydrochloride can be synthesized through the reaction of phosphine with chloroacetic acid under basic conditions. The general steps include:
This method allows for the efficient production of the compound in a laboratory setting .
Tris(2-carboxyethyl)phosphine hydrochloride finds extensive applications in:
Studies have demonstrated that tris(2-carboxyethyl)phosphine hydrochloride interacts effectively with various thiol-containing compounds and proteins. Its non-thiol nature allows it to participate in reactions without forming unwanted side products, unlike traditional reducing agents. This characteristic makes it valuable in studies involving enzyme activity and protein interactions where maintaining reduced states is critical .
Tris(2-carboxyethyl)phosphine hydrochloride has several similar compounds, each with unique properties:
Compound Name | Structure Type | Key Features |
---|---|---|
Dithiothreitol | Dithiol | Contains thiols; requires removal before thiol reactions. |
Mercaptoethanol | Thiol | Commonly used but less stable than tris(2-carboxyethyl)phosphine hydrochloride. |
1,4-Dithiothreitol | Dithiol | Similar reducing properties but more sensitive to oxidation. |
What sets tris(2-carboxyethyl)phosphine hydrochloride apart is its stability and effectiveness as a non-thiol reducing agent, which simplifies many biochemical procedures by eliminating the need for subsequent purification steps after reduction .
Early synthesis of TCEP-HCl faced challenges due to the use of hazardous reagents and inefficient separation processes. The evolution of methodologies reflects efforts to balance yield, cost, and safety:
Phosphine Gas (PH₃) Hydrolysis (Pre-1990s)
Initial methods utilized phosphine gas (PH₃) in autoclaves for hydrolysis to form tris(2-carboxyethyl)phosphoric acid. While this approach achieved high yields, it was abandoned due to the extreme toxicity of PH₃ [1].
Tetramethylolphosphonium Chloride Replacement (1990s)
Researchers shifted to tetramethylolphosphonium chloride as a safer alternative. This reagent reacted with acrylonitrile to form tricyanoethylphosphine intermediates, which were hydrolyzed to TCEP-HCl. However, residual ammonium chloride salts complicated purification, reducing product purity [1] [5].
Alkylation and Hydrolysis (2000s–Present)
Modern methods employ alkylation reactions between tetramethylolphosphonium chloride and acrylonitrile, followed by hydrolysis with concentrated HCl. This route avoids toxic intermediates and achieves higher purity, making it industrially viable [1] [5].
Table 1: Comparative Overview of Early vs. Modern Synthesis
Parameter | PH₃ Hydrolysis | Tetramethylolphosphonium Chloride | Alkylation-Hydrolysis |
---|---|---|---|
Reagents | PH₃, H₂O | Tetramethylolphosphonium chloride, HCl | Tetramethylolphosphonium chloride, acrylonitrile, HCl |
Yield | High | Moderate | High |
Purity | Moderate | Low (salt mixture) | High |
Safety | Hazardous (PH₃ toxicity) | Moderate | Safe (non-toxic reagents) |
Phosphine derivatives remain central to TCEP-HCl synthesis, though their application has evolved to mitigate risks:
This method involves:
Challenges:
This approach emerged as a safer alternative to PH₃ but faced purification hurdles:
Advantages:
The alkylation method, refined in the 1990s, combines efficiency and safety:
Key Advantages:
Table 2: Alkylation Method Parameters
Parameter | Value |
---|---|
Reaction Temperature | 25–50°C (ambient to reflux) |
Time | 2–4 hours |
Yield | 85–95% |
Purity | >95% |
The alkylation-hydrolysis method dominates industrial production due to its scalability:
Cost Analysis:
Regulatory Compliance:
Table 3: Industrial vs. Lab-Scale Production
Metric | Lab-Scale | Industrial-Scale |
---|---|---|
Batch Size | 1–10 kg | 100–500 kg |
Yield | 85–90% | 90–95% |
Purity | >90% | >95% |
Cost per kg | $50–100 | $20–40 |
Corrosive